1-(1H-indazol-3-yl)butan-2-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-Indazol-3-yl)butan-2-amine dihydrochloride is a compound that belongs to the class of indazole derivatives Indazole is a bicyclic structure consisting of a pyrazole ring fused to a benzene ring
Preparation Methods
The synthesis of 1-(1H-indazol-3-yl)butan-2-amine dihydrochloride typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Alkylation: The next step involves the alkylation of the indazole core with butan-2-amine.
Formation of the Dihydrochloride Salt: The final step is the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-(1H-Indazol-3-yl)butan-2-amine dihydrochloride undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1H-Indazol-3-yl)butan-2-amine dihydrochloride has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticancer agent.
Biological Research: It is used in the study of cell apoptosis and cell cycle regulation, particularly in relation to the p53/MDM2 pathway.
Chemical Research: The compound serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-(1H-indazol-3-yl)butan-2-amine dihydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-(1H-Indazol-3-yl)butan-2-amine dihydrochloride can be compared with other indazole derivatives:
Niraparib: An indazole-based anticancer drug used for the treatment of ovarian cancer.
Indazole-3-carboxylic acid: Another indazole derivative with anti-inflammatory properties.
The uniqueness of this compound lies in its specific structure and the potential for targeted anticancer activity.
Properties
CAS No. |
53374-75-7 |
---|---|
Molecular Formula |
C11H17Cl2N3 |
Molecular Weight |
262.2 |
Purity |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.